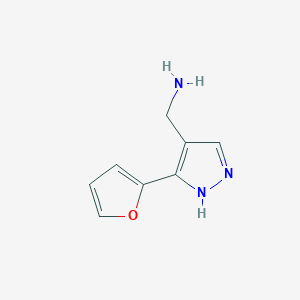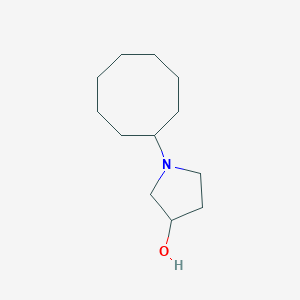
(3-(furan-2-yl)-1H-pyrazol-4-yl)methanamine
Descripción general
Descripción
“(3-(furan-2-yl)-1H-pyrazol-4-yl)methanamine” is a compound that contains a furan ring, a pyrazole ring, and an amine group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Pyrazole is a heterocyclic compound characterized by a five-membered ring with three carbon atoms and two nitrogen atoms . The amine group (-NH2) is a basic functional group that consists of a nitrogen atom attached to hydrogen atoms, alkyl groups, aryl groups, or a combination of these.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and pyrazole rings, along with the amine group. The furan ring is aromatic and planar, while the pyrazole ring is also planar and has aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan and pyrazole rings, as well as the amine group. The furan ring is electron-rich and can undergo electrophilic substitution reactions. The pyrazole ring, being a diazole, can participate in various reactions like alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, the presence of the amine group could make the compound basic, and the compound is likely to be polar due to the presence of nitrogen and oxygen atoms .Aplicaciones Científicas De Investigación
Sirtuin 2 Inhibition
Sirtuin 2 (SIRT2): is an enzyme that plays a role in aging, neurodegeneration, and oncogenesis. Compounds similar to “(3-(furan-2-yl)-1H-pyrazol-4-yl)methanamine” have been studied for their potential as SIRT2 inhibitors . These inhibitors can be used in the treatment of diseases like cancer, neurodegenerative diseases, type II diabetes, and bacterial infections . The inhibition of SIRT2 affects the deacetylation of histones, which is a key process in epigenetic regulation.
Histone Deacetylase Modulation
Related furan-based compounds have been shown to modulate histone deacetylases (HDACs) , which are crucial for chromatin remodeling and gene expression. By affecting HDAC activity, these compounds can alter gene expression, which has implications in cancer therapy and the development of new epigenetic drugs .
Direcciones Futuras
Propiedades
IUPAC Name |
[5-(furan-2-yl)-1H-pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMIPVPQWZRTNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(furan-2-yl)-1H-pyrazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1493006.png)
![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1493010.png)
![1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1493013.png)
![(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1493015.png)
![7-(azidomethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493017.png)
![7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493018.png)
![5-(Prop-2-yn-1-yl)-2-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1493019.png)

![7-(azidomethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493021.png)
![7-(azidomethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493022.png)
![(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1493025.png)
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1493027.png)
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1493028.png)
![6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493029.png)